HDAC6 Potency Benchmarking vs. Patent Analog
In the HDAC-Glo luminescent assay format disclosed in WO2021067859, 2-chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide (Compound I-21) inhibits recombinant HDAC6 with an IC₅₀ of 0.601 nM [1]. The closest structural analog from the same patent series, Compound IV-9 (CHEMBL4751524, BDBM50557849), yields an IC₅₀ of 0.595 nM under identical assay conditions [2]. The 0.006 nM potency difference represents a <1% variation, establishing that the target compound delivers HDAC6 inhibition equipotent to the series-leading analog while offering a synthetically distinct chloroacetamide zinc-binding group that may confer differential pharmacokinetic or selectivity properties during lead optimization.
| Evidence Dimension | HDAC6 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.601 nM (Compound I-21, BDBM50557848) |
| Comparator Or Baseline | 0.595 nM (Compound IV-9, CHEMBL4751524, BDBM50557849) |
| Quantified Difference | ΔIC₅₀ = 0.006 nM (<1% difference; equipotent within assay variability) |
| Conditions | Recombinant HDAC6 (unknown origin); HDAC-Glo luminescent substrate assay; data from WO2021067859 Table 14 |
Why This Matters
Confirms target compound achieves the same picomolar HDAC6 potency benchmark as the best-in-series patent analog, validating it as a competent alternative scaffold for SAR expansion.
- [1] BindingDB BDBM50557848, CHEMBL4777764. WO2021067859 Compound I-21. HDAC6 IC₅₀: 0.601 nM (HDAC-Glo assay). View Source
- [2] BindingDB BDBM50557849, CHEMBL4751524. WO2021067859 Compound IV-9. HDAC6 IC₅₀: 0.595 nM (HDAC-Glo assay). View Source
